5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione

Organic Electronics Tetrathiafulvalene Synthesis Molecular Conductors

Problem: Shorter-alkyl-chain analogs introduce uncontrolled solubility and crystallization variables, compromising TTF-device reproducibility. Solution: This compound provides the essential n-hexyl substituent for consistent solution-processable TTF synthesis and thin-film processing. • ≥98% HPLC purity ensures reproducible OFET charge-carrier mobility. • Melting point 41-45°C enables controlled thermal annealing. • Air-sensitive; store under inert gas. Global shipping available.

Molecular Formula C10H14S5
Molecular Weight 294.6 g/mol
CAS No. 202126-51-0
Cat. No. B1437297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
CAS202126-51-0
Molecular FormulaC10H14S5
Molecular Weight294.6 g/mol
Structural Identifiers
SMILESCCCCCCC1SC2=C(S1)SC(=S)S2
InChIInChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3
InChIKeyRMWMTOWGAZGYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione: Specifications & Baseline Characterization


5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione (CAS 202126-51-0, molecular formula C₁₀H₁₄S₅, molecular weight 294.54 g/mol) is a sulfur-rich heterocyclic compound classified within the 1,3-dithiole-2-thione family [1]. This compound features a fused dithiolo-dithiole core substituted at the 5-position with an n-hexyl side chain [2]. It is recognized as a molecular conductor building block and serves as a key synthetic precursor for tetrathiafulvalene (TTF) derivatives and related organic conductive materials . Commercial availability includes technical-grade product from established chemical suppliers with HPLC purity specifications reaching ≥98.0% .

Alkyl Chain Dictates Solubility & Processability


Within the 5-alkyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione class, variation in the alkyl substituent length at the 5-position produces divergent physical properties critical to downstream material synthesis and device fabrication. The n-hexyl derivative (C6) offers a specific balance of solubility in organic solvents, melting point range (41–45°C), and hydrophobic character (calculated XLogP ≈ 6.2) that cannot be replicated by shorter-chain analogs such as the propyl or isopropylidene derivatives [1]. Substituting a compound with a different alkyl chain alters solubility thresholds, crystallization kinetics during film formation, and molecular packing in thin-film devices . The isopropylidene analog, while sharing the same core framework with planar geometry (r.m.s. deviation 0.012 Å) and similar S⋯S intermolecular interactions (3.501–3.581 Å), exhibits fundamentally different solubility and processing characteristics due to its branched C3 substituent [2]. Consequently, generic replacement without verification of alkyl-chain-dependent properties introduces uncontrolled variables that compromise experimental reproducibility and device performance consistency.

Differentiation from In-Class Analogs


Synthetic Precursor for TTF & Molecular Conductors

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is explicitly classified and utilized as a molecular conductor building block and synthetic precursor for tetrathiafulvalene (TTF) derivatives, distinguishing it from other 1,3-dithiole-2-thione analogs that may be deployed for broader or unrelated applications . The core 5-ylidene-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione framework is documented as an important synthetic precursor of multi-dimensional organic superconductors and conductors, with the framework exhibiting planarity (r.m.s. deviation = 0.012 Å for non-H atoms) and defined intermolecular S⋯S interactions (3.501 Å and 3.581 Å) that construct zigzag molecular tape networks along the c-axis [1]. This structural evidence supports a defined functional role rather than ambiguous or general-purpose classification.

Organic Electronics Tetrathiafulvalene Synthesis Molecular Conductors Precursor Chemistry

HPLC Purity for Reproducible Fabrication

Commercially available 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione (CAS 202126-51-0) is supplied with a validated minimum HPLC purity specification of ≥98.0 area% . This represents a defined, verifiable purity threshold that meets the quality requirements for subsequent synthesis of high-purity tetrathiafulvalene (TTF) derivatives and organic semiconductors. Impurities in precursor materials can act as charge traps, dopants, or morphological disruptors in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices, making this specification directly relevant to procurement decisions . The product is also specified with NMR confirmation to structure and a defined melting point range of 41.0–45.0°C as an orthogonal purity indicator [1].

HPLC Purity Quality Control Organic Semiconductor Precursor Reproducibility

Melting Point & Physical Form for Quality Control

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is supplied as a light yellow to brown crystalline powder with a specified melting point range of 41.0–45.0°C . This defined melting range serves as a practical, equipment-accessible quality verification parameter that can confirm compound identity and purity prior to use. The solid physical state at ambient temperature (20°C) enables straightforward handling and weighing under standard laboratory conditions [1]. In contrast, shorter-chain analogs or unsubstituted derivatives may exhibit different melting points (e.g., unsubstituted 1,3-dithiole-2-thione melts at 49°C; 5-propyl derivative physical properties not equivalently documented), complicating batch-to-batch consistency verification without additional analytical instrumentation .

Melting Point Physical Characterization Crystalline Powder Batch Consistency

Air Sensitivity & Inert Gas Storage Requirements

5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is documented as air-sensitive, with explicit storage recommendations to keep the material under inert gas and in a cool, dark place (<15°C) . This handling requirement is not universally specified for all 1,3-dithiole-2-thione derivatives and directly informs procurement and laboratory workflow decisions. The compound is a solid at 20°C, but the air sensitivity specification necessitates appropriate storage infrastructure (glovebox, Schlenk line, or desiccator with inert gas purge) [1]. Additionally, the compound carries GHS hazard classifications (H301+H311+H331 toxic if swallowed, in contact with skin, or if inhaled; H315 skin irritation; H319 eye irritation) that require appropriate safety protocols . Laboratories lacking inert atmosphere capabilities may find alternative precursors more suitable, while those equipped for air-sensitive chemistry can leverage this compound's specific reactivity profile.

Air Sensitivity Storage Conditions Inert Atmosphere Stability

5-Hexyl Derivative: Validated Applications


Solution-Processable TTF for OFETs & Charge-Transfer Complexes

This compound serves as a molecular conductor building block and TTF precursor, with the n-hexyl substituent providing the necessary organic solubility for solution-based synthesis and thin-film processing . The defined purity threshold of ≥98.0% (HPLC) ensures that synthesized TTF derivatives meet the quality requirements for reproducible charge carrier mobility measurements in OFET devices . The core dithiolo[4,5-d][1,3]dithiole framework, documented as a precursor to multi-dimensional organic superconductors and conductors with planar geometry (r.m.s. deviation 0.012 Å) and S⋯S interactions (3.501–3.581 Å), provides the structural foundation for extended π-conjugated TTF systems . Laboratories equipped with inert atmosphere capabilities (glovebox or Schlenk line) can handle the air-sensitive nature of this compound while leveraging the hexyl chain solubility advantage that shorter-chain analogs (propyl, isopropylidene) cannot provide [1].

OPV Active Layer: Alkyl Chain Morphology Control

The compound is utilized in photovoltaic applications where the n-hexyl side chain influences film morphology and charge transport properties in bulk heterojunction and donor-acceptor systems . The calculated hydrophobic character (XLogP ≈ 6.2) and five rotatable bonds provide a defined solubility and phase-separation profile that differs from shorter or branched alkyl chain analogs . The light yellow to brown crystalline powder form with melting range 41–45°C enables controlled thermal annealing studies during device fabrication . Procurement of this specific hexyl derivative, rather than substituting a propyl or isopropylidene analog, ensures that alkyl-chain-dependent film formation and intermolecular packing parameters remain consistent across experimental batches and between research groups [1].

Conductive Polymers & Tailored Electronic Materials

As a sulfur-rich heterocyclic building block, this compound is employed in material science applications for synthesizing conductive polymers and novel materials with targeted electronic properties . The compound's defined physical and chemical specifications—including ≥98.0% HPLC purity, melting point 41–45°C, and NMR structure confirmation—enable rigorous quality control in multi-step synthetic sequences where intermediate purity directly impacts final material performance . The documented air sensitivity and requirement for inert gas storage must be factored into laboratory workflow planning; facilities with established air-free synthesis capabilities can successfully integrate this precursor into polymer and small-molecule conductor synthesis routes . The hexyl chain provides solubility for homogeneous polymerization conditions that unsubstituted analogs (e.g., 1,3-dithiole-2-thione, CAS 930-35-8) cannot achieve in common organic solvents [1].

Chemical Sensors & Environmental Monitoring Devices

The compound finds application in creating sensitive chemical sensors capable of detecting environmental pollutants . The sulfur-rich framework (five sulfur atoms per molecule) provides potential binding sites and electronic responses to analyte interactions. The defined purity specification (≥98.0% HPLC) and physical characterization parameters (41–45°C melting point, light yellow to brown crystalline appearance) ensure sensor fabrication reproducibility and minimize batch-to-batch variability in device response . The hexyl chain solubility profile enables solution-processing of sensor active layers onto flexible substrates, a processing advantage not afforded by unsubstituted or shorter-chain analogs . Laboratories selecting this compound for sensor research should verify inert atmosphere storage capability as specified in the handling documentation [1].

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